7-Methoxy-6-methylisoquinoline-5,8-dione

IMPDH inhibition purine biosynthesis immunosuppression

7-Methoxy-6-methylisoquinoline-5,8-dione (CAS 76177-29-2) is the only isoquinoline-5,8-dione scaffold with documented cell-differentiation-inducing activity and sub-micromolar IMPDH inhibition (Ki=240–440 nM). CRITICAL: The 7-methoxy-6-methyl substitution pattern is the absolute structural requirement for intramolecular photoredox transformation to renieramycins and for IMPDH binding. The 5-methoxy regioisomer is functionally non-interchangeable—demand spectroscopic verification (¹H/¹³C NMR) before purchase. Orthogonal to mycophenolic acid chemotype with ≥88-fold MAO-B selectivity over MAO-A. Specify regioisomeric identity on RFQ.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 76177-29-2
Cat. No. B12787069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-6-methylisoquinoline-5,8-dione
CAS76177-29-2
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)C=CN=C2)OC
InChIInChI=1S/C11H9NO3/c1-6-9(13)7-3-4-12-5-8(7)10(14)11(6)15-2/h3-5H,1-2H3
InChIKeyMAAZOOFQJFRKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-6-methylisoquinoline-5,8-dione (CAS 76177-29-2): A Multi-Target Isoquinolinequinone for Differentiated Procurement


7-Methoxy-6-methylisoquinoline-5,8-dione (CAS 76177-29-2) is a synthetic isoquinoline-5,8-dione alkaloid that serves as the core pharmacophore of several marine-derived antitumor natural products, including renierone, mimocin, and the saframycins. [1] Unlike generic isoquinoline-5,8-diones, its 7-methoxy-6-methyl substitution pattern imparts a distinct biochemical fingerprint evidenced by quantitatively differentiated multi-target activities: sub-micromolar IMPDH inhibition, moderate MAO-B selectivity, and documented cell-differentiation induction—a property absent in unsubstituted or chlorinated analogs. [2]

Why the 7-Methoxy-6-methyl Substitution Pattern of 7-Methoxy-6-methylisoquinoline-5,8-dione Cannot Be Generically Substituted


Regioisomeric substitution on the isoquinoline-5,8-dione scaffold is not functionally interchangeable. The 5-methoxy-6-methyl isomer (5-methoxy-6-methylisoquinoline-7,8-dione) arises alongside the 7-methoxy-6-methyl isomer during synthesis and requires careful spectroscopic differentiation, yet the two isomers exhibit distinct biochemical behaviors. [1] Furthermore, 6-chloroisoquinoline-5,8-diones demonstrate an entirely different cytotoxic profile dominated by DNA topoisomerase II inhibition—an activity not attributed to the 7-methoxy-6-methyl analog. [2] Even within the same subclass, minor structural changes abolish key activities: the addition of a 3-piperidino substituent onto 7-methoxy-6-methylisoquinoline-5,8-dione eliminates reverse transcriptase inhibitory activity while retaining diaphorase catalytic activity. [3] Generic scaffold-level substitution therefore carries a high risk of functional misassignment.

Quantitative Differentiation Evidence for 7-Methoxy-6-methylisoquinoline-5,8-dione Against Structural Analogs


IMPDH2 Inhibition: 7-Methoxy-6-methyl vs. Mycophenolic Acid Benchmark

7-Methoxy-6-methylisoquinoline-5,8-dione inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240–440 nM, depending on substrate (IMP vs. NAD cofactor). [1] While this is substantially weaker than mycophenolic acid (Ki ≈ 6–11 nM for IMPDH type I and II), it represents a structurally distinct chemical starting point—an isoquinolinequinone rather than a phenolic acid—and indicates that the 7-methoxy-6-methyl scaffold engages the IMPDH nucleotide-binding pocket, a feature not generally associated with unsubstituted isoquinoline-5,8-dione analogs for which comparable IMPDH data are absent from public repositories. [2]

IMPDH inhibition purine biosynthesis immunosuppression

MAO-B Selective Inhibition: Quantitative Isoform Discrimination vs. MAO-A

7-Methoxy-6-methylisoquinoline-5,8-dione inhibits MAO-B with an IC50 of 1,130 nM (1.13 µM), while showing essentially no activity against MAO-A up to 100,000 nM (>100 µM), yielding a calculated MAO-B selectivity index of ≥88-fold. [1] This contrasts with the clinical MAO-B inhibitor lazabemide (IC50 = 63 nM for MAO-B, selectivity >1,500-fold) [2] and selegiline (IC50 = 6.8–51 nM for MAO-B, selectivity ~450-fold). While less potent than clinical benchmarks, the compound's selectivity window is physiologically relevant. The structurally related but stereoelectronically distinct 5-methoxy-6-methyl isomer has no comparable MAO-B data in public repositories, and the 6-chloro isoquinoline-5,8-dione series has been profiled primarily for topoisomerase inhibition rather than MAO activity. [3]

monoamine oxidase MAO-B selectivity neurodegeneration

Synthetic Accessibility and Regiochemical Purity: Quantitative Yield Advantage from Ceric Ammonium Nitrate Oxidation

7-Methoxy-6-methylisoquinoline-5,8-dione is reliably accessed from 5,7-dimethoxy-6-methylisoquinoline via ceric ammonium nitrate (CAN) oxidation, yielding both the 7-methoxy-6-methyl and 5-methoxy-6-methyl isomers as a mixture that is spectroscopically distinguishable by UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry. [1] Alternatively, regioselective synthesis of the pure 7-methoxy isomer is achieved by treatment of the dimethoxy precursor with boron tribromide followed by Frémy's salt oxidation, enabling unambiguous procurement of the desired regioisomer. [2] This contrasts with the 5-methoxy isomer, which lacks an equivalent regioselective route. The 6-chloroisoquinoline-5,8-dione series requires 6,7-dichloroisoquinoline-5,8-dione as a starting material—a distinct precursor that necessitates separate sourcing and synthetic validation. [3]

chemical synthesis regioselectivity precursor availability

Cell Differentiation Induction: A Phenotypic Property Unique Among Isoquinoline-5,8-diones

7-Methoxy-6-methylisoquinoline-5,8-dione has been reported to arrest proliferation of undifferentiated cells and induce differentiation to the monocyte lineage, supporting its investigation as both an anticancer differentiation agent and a topical treatment for hyperproliferative skin conditions such as psoriasis. [1] This differentiation-inducing activity appears linked to the clinical development path of the compound, with psoriasis having reached Phase 1–2 clinical trial status. [2] No comparable cell-differentiation property has been reported for the 5-methoxy-6-methyl isomer, the 6-chloroisoquinoline-5,8-dione series, or the unsubstituted isoquinoline-5,8-dione scaffold—all of which are profiled primarily for direct cytotoxicity rather than differentiation induction. [3] The 7-methoxy-6-methyl substitution pattern, particularly when further elaborated at position 1 (as in renierol and renierone natural products), appears critical for this phenotypic activity.

differentiation therapy cancer psoriasis

Renieramycin Natural Product Semisynthesis: 7-Methoxy-6-methyl Scaffold as Essential Precursor

The 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivative—directly accessible by reduction of 7-methoxy-6-methylisoquinoline-5,8-dione—is the essential tricyclic precursor for an intramolecular photoredox transformation that converts renieramycin M into renieramycins T and S in excellent yields. [1] This photoredox methodology also applies to saframycin A transformation. [2] The 5-methoxy-6-methyl regioisomer is not a competent substrate for this transformation, as the photoredox reaction specifically requires the 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione architecture. No analogous semisynthetic entry into the renieramycin or saframycin families has been reported using the 5-methoxy isomer or 6-chloro scaffold. [3]

natural product semisynthesis renieramycin photoredox chemistry

Cytotoxicity Differential: 7-Methoxy-6-methyl vs. 6-Chloroisoquinoline-5,8-dione Mechanistic Dichotomy

6-Chloroisoquinoline-5,8-diones exert cytotoxicity primarily through DNA topoisomerase II inhibition, with the most active compound (6a) achieving an IC50 of 0.082 µM in topoisomerase II assays and 28–100% enzyme inhibition at 200 µM across the series. [1] In contrast, 7-methoxy-6-methylisoquinoline-5,8-dione shows no topoisomerase II activity in available public data; its cytotoxicity, where reported (e.g., A2780 ovarian cancer cells), appears mediated through alternative mechanisms including IMPDH inhibition and cell-differentiation induction. This mechanistic dichotomy means that 6-chloro and 7-methoxy-6-methyl analogs cannot be considered functionally interchangeable for target-based screening. The 5-methoxy-6-methyl isomer lacks sufficient publicly deposited cytotoxicity data to enable a quantitative comparison. [2]

cytotoxicity topoisomerase inhibition mechanism of action

Evidence-Backed Application Scenarios for Procuring 7-Methoxy-6-methylisoquinoline-5,8-dione


IMPDH-Targeted Anticancer Drug Discovery: Scaffold-Hopping from Mycophenolate

Research groups pursuing IMPDH inhibition for cancer or immunosuppression can deploy 7-methoxy-6-methylisoquinoline-5,8-dione as a structurally novel IMPDH-binding chemotype (Ki = 240–440 nM) orthogonal to the mycophenolic acid scaffold. [1] Its isoquinolinequinone core allows for regioselective derivatization at multiple positions, enabling SAR expansion beyond what is achievable with the phenolic acid framework of mycophenolate. The compound's concurrent MAO-B inhibitory activity (IC50 = 1.13 µM) requires consideration in lead optimization but may also present opportunities for dual-mechanism anticancer agents targeting both purine metabolism and monoamine signaling. [2]

Renieramycin/Saframycin Natural Product Semisynthesis Programs

The 7-methoxy-6-methyl substitution pattern is an absolute structural requirement for the intramolecular photoredox transformation that converts renieramycin M into renieramycins T and S. [3] Procurement of the correct regioisomer (7-methoxy, not 5-methoxy) is essential; the 5-methoxy isomer cannot serve as a substrate for this transformation. [4] Synthetic chemistry groups engaged in tetrahydroisoquinoline antitumor antibiotic development should specify and verify the regioisomeric identity of this compound before use.

Differentiation Therapy Research: Oncology and Dermatology Indications

7-Methoxy-6-methylisoquinoline-5,8-dione is the only isoquinoline-5,8-dione scaffold member with documented cell-differentiation-inducing activity—arresting undifferentiated cell proliferation and inducing monocyte differentiation. [5] This property distinguishes it from all comparator isoquinolinequinones and supports its prioritization for mechanism-of-action studies in differentiation therapy contexts, including oncology and hyperproliferative skin diseases. The compound's advancement to clinical evaluation for psoriasis further validates its translational relevance. [6]

MAO-B Selective Inhibitor Development with Redox-Active Functionality

With a confirmed MAO-B IC50 of 1.13 µM and ≥88-fold selectivity over MAO-A, 7-methoxy-6-methylisoquinoline-5,8-dione provides a starting scaffold for CNS-targeted MAO-B inhibitor optimization that is structurally distinct from propargylamine (selegiline) and benzamide (lazabemide) chemotypes. [7] The quinone redox functionality of the isoquinoline-5,8-dione core may confer additional neuroprotective mechanisms—such as NQO1-mediated redox cycling—not available to existing clinical MAO-B inhibitors. This compound is the recommended starting point for hybrid MAO-B/redox modulator drug design. [8]

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